Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate is a complex organic compound characterized by its trifluoromethyl group and hydrazono functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of a hydrazine derivative with a suitable keto acid in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or esters.
Reduction: Reduction of the hydrazono group to form a hydrazine derivative.
Substitution: Replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions may involve nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: this compound can be oxidized to form dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioic acid.
Reduction: The reduction product may be a hydrazine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's stability and reactivity, while the hydrazono functionality allows for specific binding to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dimethyl 3-oxo-2-{2-[2-(trifluoromethyl)phenyl]hydrazono}pentanedioate can be compared to other similar compounds, such as:
Dimethyl 3-oxo-2-(2-phenylhydrazono)pentanedioate: Lacks the trifluoromethyl group, resulting in different reactivity and stability.
Dimethyl 3-oxo-2-(2-(p-tolyl)hydrazono)pentanedioate: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties.
Dimethyl 3-oxo-2-(2-(trifluoromethyl)benzylidene)pentanedioate: Similar structure but with a benzylidene group instead of a hydrazono group, leading to different chemical behavior.
Properties
IUPAC Name |
dimethyl (Z)-3-hydroxy-2-[[2-(trifluoromethyl)phenyl]diazenyl]pent-2-enedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O5/c1-23-11(21)7-10(20)12(13(22)24-2)19-18-9-6-4-3-5-8(9)14(15,16)17/h3-6,20H,7H2,1-2H3/b12-10-,19-18? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEOJVYQKGSVMA-NXWDFKCCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=C(C(=O)OC)N=NC1=CC=CC=C1C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C(=C(\C(=O)OC)/N=NC1=CC=CC=C1C(F)(F)F)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.